molecular formula C15H15NO3 B11859134 2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 52288-32-1

2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide

Katalognummer: B11859134
CAS-Nummer: 52288-32-1
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: AYDNCFQUXKLLAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Allyloxy)-2-methoxy-1-naphthamide is an organic compound that belongs to the class of naphthamides It features an allyloxy group attached to the nitrogen atom and a methoxy group attached to the second carbon of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxy)-2-methoxy-1-naphthamide typically involves the reaction of 2-methoxy-1-naphthoic acid with allyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride .

Industrial Production Methods

Industrial production of N-(Allyloxy)-2-methoxy-1-naphthamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Allyloxy)-2-methoxy-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(Allyloxy)-2-methoxy-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Allyloxy)-2-methoxy-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Allyloxy)-2-methoxy-1-naphthamide is unique due to the presence of both the allyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

52288-32-1

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

2-methoxy-N-prop-2-enoxynaphthalene-1-carboxamide

InChI

InChI=1S/C15H15NO3/c1-3-10-19-16-15(17)14-12-7-5-4-6-11(12)8-9-13(14)18-2/h3-9H,1,10H2,2H3,(H,16,17)

InChI-Schlüssel

AYDNCFQUXKLLAV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)NOCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.